(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
Overview
Description
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BClO4 and its molecular weight is 228.44 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, also known as Ethyl 4-borono-3-chlorobenzoate, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that boronic acids and their esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of complex organic compounds from simpler building blocks .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . The nature of these interactions involves the transmetalation process, where the boronic acid group transfers an organic group to a palladium catalyst, enabling the coupling reaction . This interaction is crucial for the synthesis of complex organic molecules, making this compound an essential reagent in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its role in facilitating the synthesis of bioactive molecules can impact gene expression and cell signaling pathways, further influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The boronic acid group in the compound can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic activity. This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where this compound can modulate the activity of key enzymes involved in metabolic pathways . Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in the synthesis of complex organic molecules, further influencing biochemical processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable when stored at room temperature, but its stability can be influenced by environmental conditions such as temperature and humidity . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced . These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, this compound can participate in oxidative hydroxylation reactions, leading to the formation of phenols and other bioactive molecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, facilitating its distribution within different cellular compartments . Additionally, this compound can bind to proteins that influence its localization and accumulation within cells . These interactions are crucial for understanding the compound’s biochemical activity and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and enzyme activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(2-chloro-4-ethoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVJLOYYNCABND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657165 | |
Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-94-6 | |
Record name | 1-Ethyl 4-borono-3-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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